molecular formula C12H16O5 B12316668 2,3,4-Trihydroxy-5-phenylmethoxypentanal

2,3,4-Trihydroxy-5-phenylmethoxypentanal

Cat. No.: B12316668
M. Wt: 240.25 g/mol
InChI Key: SMERYXWDIUSMOF-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxy-5-phenylmethoxypentanal is an organic compound with the molecular formula C12H16O5 It is characterized by the presence of three hydroxyl groups and a phenylmethoxy group attached to a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trihydroxy-5-phenylmethoxypentanal typically involves the protection of phenolic hydroxyl groups, followed by formylation and deprotection steps. One common method starts with pyrogallol as the initial raw material. The process involves three main steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxy-5-phenylmethoxypentanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Products may include 2,3,4-trihydroxy-5-phenylmethoxypentanone.

    Reduction: The major product is 2,3,4-trihydroxy-5-phenylmethoxypentanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2,3,4-Trihydroxy-5-phenylmethoxypentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxy-5-phenylmethoxypentanal involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenylmethoxy group may interact with hydrophobic regions of proteins or membranes, affecting their function. These interactions can modulate signaling pathways, enzyme activities, and gene expression, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trihydroxy-5-phenylmethoxypentanal is unique due to its specific combination of hydroxyl and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2,3,4-trihydroxy-5-phenylmethoxypentanal

InChI

InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2

InChI Key

SMERYXWDIUSMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O

Origin of Product

United States

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